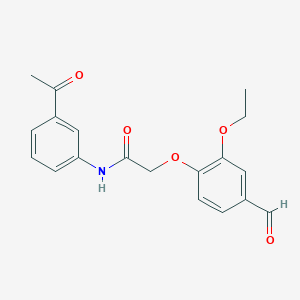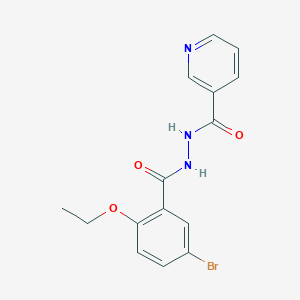![molecular formula C16H26ClNO3 B4405383 4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)
4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride
Overview
Description
4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in the regulation of various physiological processes such as circadian rhythm, mood, and cognition. The purpose of
Mechanism of Action
The mechanism of action of 4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride involves its selective antagonism of the 5-HT7 receptor. This receptor is predominantly expressed in the central nervous system and is involved in the regulation of various physiological processes such as circadian rhythm, mood, and cognition. Antagonism of the 5-HT7 receptor by this compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride for lab experiments is its high selectivity for the 5-HT7 receptor. This selectivity allows for the specific targeting of this receptor without affecting other serotonin receptor subtypes. Additionally, this compound has been found to have good oral bioavailability and can easily cross the blood-brain barrier, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the research of 4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride. One direction is to further investigate its potential therapeutic applications for the treatment of depression, anxiety, and cognitive impairment. Additionally, more studies are needed to elucidate the exact mechanisms underlying its antidepressant and anxiolytic effects. Furthermore, the development of more potent and selective 5-HT7 receptor antagonists may lead to the discovery of novel therapeutic agents for the treatment of various neuropsychiatric disorders.
Scientific Research Applications
4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications. Several research studies have shown that this compound has antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound may have potential as a novel therapeutic agent for the treatment of depression, anxiety, and cognitive impairment.
properties
IUPAC Name |
4-[3-(4-propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-14(2)20-16-6-4-15(5-7-16)19-11-3-8-17-9-12-18-13-10-17;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFKHOZVOKHROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4405300.png)
![3-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405304.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)


![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4405343.png)
![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)
![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)

![5-chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405377.png)
![2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4405387.png)


![5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4405415.png)